molecular formula C18H26N2O5 B1332885 [4-(Tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid CAS No. 868260-17-7

[4-(Tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid

Cat. No.: B1332885
CAS No.: 868260-17-7
M. Wt: 350.4 g/mol
InChI Key: DCFDOKBNIXUWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid: is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Acetic Acid Moiety: The protected piperazine derivative is then reacted with 4-methoxyphenyl acetic acid. This step often involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection of the tert-butoxycarbonyl group.

Major Products

    Oxidation: 4-hydroxyphenyl acetic acid derivative.

    Reduction: 4-(tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)ethanol.

    Substitution: Free amine derivative of the piperazine ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the methoxyphenyl acetic acid moiety can enhance binding affinity and specificity to biological targets.

Industry

In the pharmaceutical industry, 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid can be used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism by which 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl acetic acid moiety can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    [4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a benzoic acid moiety instead of methoxyphenyl acetic acid.

    4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid: Contains a thienyl group instead of a methoxyphenyl group.

    4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid: Similar but with the methoxy group in the meta position.

Uniqueness

The uniqueness of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid lies in its specific combination of functional groups, which can confer unique pharmacological properties. The methoxy group in the para position can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-5-7-14(24-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFDOKBNIXUWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376114
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868260-17-7
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-methoxyphenyl)-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868260-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.